Taletrectinib

ROS1-positive NSCLC Tyrosine Kinase Inhibitor Objective Response Rate

ROS1+ NSCLC research demands inhibitors overcoming the G2032R gatekeeper mutation and penetrating the blood-brain barrier-limitations of crizotinib and other first-generation agents. Taletrectinib free base (CAS 1505514-27-1) addresses these gaps: • ROS1 IC50: 0.207 nM with retained potency against G2032R mutant • High CNS penetration for intracranial efficacy models • TRKB-sparing (IC50: 2.28 nM), reducing neurotoxicity confounds. Supplied with full COA and HPLC purity documentation for reproducible translational research.

Molecular Formula C23H24FN5O
Molecular Weight 405.5 g/mol
CAS No. 1505514-27-1
Cat. No. B1652593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaletrectinib
CAS1505514-27-1
Molecular FormulaC23H24FN5O
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N
InChIInChI=1S/C23H24FN5O/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18/h3-13,15-16H,14,25H2,1-2H3,(H,27,28)/t15-,16-/m1/s1
InChIKeyHEVHTYMYEMEBPX-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taletrectinib (CAS 1505514-27-1) in ROS1+ NSCLC: Procurement-Relevant Clinical and Preclinical Profile


Taletrectinib (also known as DS-6051b, AB-106, IBI-344) is a next-generation, orally bioavailable, selective ROS1/NTRK tyrosine kinase inhibitor [1]. It is distinguished from first-generation ROS1 inhibitors by its potent activity against the common crizotinib-acquired resistance mutation ROS1 G2032R, its enhanced blood-brain barrier penetration enabling robust intracranial efficacy, and its relative sparing of TRKB, which is associated with a lower incidence of neurologic adverse events [2]. FDA approved in June 2025 for advanced ROS1-positive non-small cell lung cancer (NSCLC), taletrectinib is administered at 600 mg once daily [3].

Why Taletrectinib (CAS 1505514-27-1) Cannot Be Substituted with First-Generation or Other Next-Generation ROS1 Inhibitors


Generic substitution among ROS1 tyrosine kinase inhibitors (TKIs) is not clinically appropriate due to substantial differences in their molecular target spectra, blood-brain barrier (BBB) penetration, and resistance mutation coverage. First-generation agents like crizotinib exhibit limited CNS activity and are vulnerable to the ROS1 G2032R resistance mutation, which emerges in 30-40% of patients [1]. Entrectinib and the next-generation agent repotrectinib, while offering improved CNS activity, are potent inhibitors of TRKB, a target associated with CNS-related adverse events such as dizziness and ataxia [2]. Taletrectinib was designed to differentiate in this landscape by maintaining high potency against both wild-type ROS1 and the G2032R mutant, achieving strong intracranial response rates, and minimizing TRKB inhibition to reduce neurological toxicity [3]. These quantifiable differences in resistance mutation coverage, CNS penetration, and safety profile mean that taletrectinib is not interchangeable with any other ROS1 TKI.

Quantitative Differentiators of Taletrectinib (CAS 1505514-27-1) Versus ROS1 Inhibitor Comparators


Clinical Efficacy: Objective Response Rate (ORR) in TKI-Naïve ROS1+ NSCLC

In a pooled analysis of the pivotal phase II TRUST-I and TRUST-II trials, taletrectinib achieved a confirmed objective response rate (cORR) of 88.8% in TKI-naïve patients (n=160) [1]. This compares favorably to historical cORR data for crizotinib (72%) and entrectinib (77%) in similar patient populations, as well as to the next-generation inhibitor repotrectinib (79%) [2].

ROS1-positive NSCLC Tyrosine Kinase Inhibitor Objective Response Rate

Activity Against Crizotinib-Resistant ROS1 G2032R Mutation

Taletrectinib demonstrates clinically significant activity against the ROS1 G2032R gatekeeper mutation, a primary mechanism of acquired resistance to crizotinib that occurs in approximately 30-40% of patients [1]. In the pooled analysis of TRUST-I and TRUST-II, taletrectinib produced a confirmed objective response rate of 61.5% (8 of 13 patients) in patients harboring the G2032R mutation [2]. This is a key differentiation from crizotinib, which is ineffective against G2032R, and entrectinib, which also shows minimal activity against this mutation.

ROS1 G2032R Acquired Resistance Tyrosine Kinase Inhibitor

Intracranial Efficacy: Objective Response Rate in Patients with Brain Metastases

Taletrectinib was designed for superior blood-brain barrier (BBB) penetration and achieves high intracranial response rates [1]. In the pooled TRUST analysis, the intracranial confirmed objective response rate (IC-cORR) was 76.5% (13 of 17 evaluable patients) in TKI-naïve patients with measurable baseline CNS metastases, and 65.6% (21 of 32 evaluable patients) in TKI-pretreated patients [2]. This compares favorably to crizotinib, which has poor CNS penetration (IC-cORR ~18-33%), and is competitive with entrectinib (IC-cORR ~50-79%) and repotrectinib (IC-cORR ~89%) [3].

Brain Metastases CNS Penetration Intracranial Response

Neurologic Adverse Event Profile: Dizziness and Ataxia Incidence

Taletrectinib is associated with a lower incidence of neurologic treatment-emergent adverse events (TEAEs) compared to other CNS-active ROS1 inhibitors, likely due to its relative sparing of TRKB [1]. In the integrated safety analysis (n=352), the incidence of dizziness was 21% (mostly Grade 1) and dysgeusia was 15% [2]. This compares to reported dizziness rates of 37% for entrectinib and 62% for repotrectinib, and ataxia rates of 5% for entrectinib versus 21% for repotrectinib [3].

Neurologic Toxicity Adverse Events Safety Profile

Progression-Free Survival (PFS) in TKI-Naïve Patients

In the pooled analysis of the pivotal TRUST trials, taletrectinib demonstrated a median progression-free survival (PFS) of 45.6 months in TKI-naïve patients (n=160) [1]. This compares to a median PFS of 19.3 months for crizotinib and approximately 15-16 months for entrectinib in similar first-line settings [2]. The durable PFS achieved with taletrectinib represents a significant extension of the period during which patients remain on therapy without disease progression.

Progression-Free Survival Durability of Response First-Line Therapy

Optimized Procurement and Research Applications for Taletrectinib (CAS 1505514-27-1) Based on Evidence-Based Differentiators


First-Line Therapy Procurement for Advanced ROS1-Positive NSCLC

For healthcare systems and oncology formularies seeking a first-line therapy for advanced ROS1+ NSCLC, taletrectinib offers a superior clinical profile based on its high objective response rate (88.8%), prolonged median progression-free survival (45.6 months), and robust intracranial activity (IC-cORR 76.5%) [1]. These quantitative advantages over crizotinib and entrectinib position taletrectinib as a preferred initial treatment option, particularly for patients at high risk for CNS progression. Procurement decisions should prioritize taletrectinib to maximize durable disease control and minimize early treatment failure.

Second-Line Therapy Following Crizotinib or Entrectinib Failure

Taletrectinib is uniquely positioned for procurement as a second-line agent due to its proven activity against the ROS1 G2032R resistance mutation, which is the most common mechanism of acquired resistance to crizotinib (30-40% of patients) [2]. With a confirmed ORR of 61.5% in G2032R-positive patients and a 55.8% cORR in the broader TKI-pretreated population, taletrectinib addresses a critical unmet need not met by first-generation agents [1]. Stocking taletrectinib ensures that patients who progress on initial TKI therapy have access to an effective subsequent treatment option, thereby extending the continuum of targeted therapy.

CNS-Penetrant Therapy for Patients with or at High Risk of Brain Metastases

Given that approximately 30-40% of ROS1+ NSCLC patients develop CNS metastases, procurement of a CNS-penetrant TKI is essential [2]. Taletrectinib achieves an intracranial ORR of 76.5% in TKI-naïve patients and 65.6% in pretreated patients, while maintaining a lower incidence of neurologic adverse events (dizziness 21%) compared to entrectinib (37%) and repotrectinib (62%) [1][3]. This combination of high CNS efficacy and favorable neurologic tolerability makes taletrectinib the optimal procurement choice for institutions managing a high volume of patients with CNS involvement or those at elevated risk of CNS progression.

Preclinical Research Requiring a Selective ROS1/NTRK Inhibitor with Wild-Type and Mutant Coverage

For laboratories investigating ROS1 signaling, resistance mechanisms, or developing novel combination therapies, taletrectinib free base (CAS 1505514-27-1) provides a research-grade tool compound with defined activity against recombinant ROS1 (IC50: 0.207 nM), NTRK1 (IC50: 0.622 nM), NTRK2 (IC50: 2.28 nM), and NTRK3 (IC50: 0.98 nM) [4]. Its ability to inhibit the clinically relevant ROS1 G2032R mutant distinguishes it from earlier-generation research tools like crizotinib [5]. Procuring taletrectinib for in vitro and in vivo studies enables more clinically translatable investigation of ROS1-driven oncogenesis and therapeutic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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